N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride
Description
Chemical Structure: The compound consists of two pyrazole rings. One pyrazole is substituted with a methyl group at the 1-position and a propyl group at the 3-position. The other pyrazole is substituted with a methyl group at the 1-position and a methylene-linked amine group at the 4-position. The hydrochloride salt enhances solubility and stability.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-3-5-16-6-4-11(14-16)12-7-10-8-13-15(2)9-10;/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,14);1H |
InChI Key |
MRHQMGPYEDFZRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrazole Synthesis
The Knorr method employs hydrazine derivatives reacting with β-keto esters or diketones under acidic conditions. For the target compound, this approach facilitates the simultaneous formation of both pyrazole rings. A representative protocol involves:
-
Reacting ethyl acetoacetate with methylhydrazine in acetic acid at 80°C to form 3-methyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis of the ester group to yield 3-methyl-1H-pyrazole-4-carboxylic acid.
-
Decarboxylation at 150°C under reduced pressure to generate 3-methylpyrazole.
Key challenges include controlling regioselectivity and minimizing by-products like 1,5-dimethylpyrazole. Yields typically range from 60–75%, with purity >90% achievable via recrystallization from ethanol/water mixtures.
Cyclocondensation Approaches
Alternative methods use 1,3-diketones and substituted hydrazines. For example, reacting acetylacetone with methylhydrazine in toluene under reflux produces 1-methyl-3-methylpyrazole-4-carbaldehyde, which undergoes further functionalization. This route offers superior regiocontrol (≥85% selectivity) but requires stringent moisture exclusion to prevent hydrolysis.
Alkylation and Amine Bridge Formation
Connecting the pyrazole moieties via a methyleneamine bridge constitutes the next critical phase. Two predominant alkylation strategies emerge from the literature: nucleophilic substitution and reductive amination .
Nucleophilic Substitution
This method involves reacting a halogenated pyrazole derivative with a primary amine. A typical sequence includes:
-
Chloromethylation of 1-methylpyrazole-4-methanol using thionyl chloride (SOCl₂) in dichloromethane at 0°C, yielding 4-(chloromethyl)-1-methylpyrazole (85–90% purity).
-
Reacting this intermediate with 1-propylpyrazol-3-amine in dimethylformamide (DMF) at 60°C for 12 hours, with potassium carbonate (K₂CO₃) as a base.
-
Isolation via extraction (ethyl acetate/water) and column chromatography (silica gel, 7:3 hexane/ethyl acetate) provides the free base in 65–70% yield.
Reductive Amination
Alternative protocols utilize reductive amination to form the methyleneamine bridge:
-
Condensing 1-methylpyrazole-4-carbaldehyde with 1-propylpyrazol-3-amine in methanol at room temperature for 6 hours.
-
Adding sodium cyanoborohydride (NaBH₃CN) gradually while maintaining pH 5–6 with acetic acid.
-
Stirring for 24 hours followed by neutralization (NaOH) and extraction (dichloromethane) yields the secondary amine (75–80% yield).
This method circumvents halogenated intermediates but requires careful pH control to minimize over-reduction.
Hydrochloride Salt Formation
Converting the free base to its hydrochloride salt enhances stability and solubility. Standard procedures involve:
-
Dissolving the amine in anhydrous diethyl ether under nitrogen atmosphere.
-
Slowly adding hydrochloric acid (HCl) in isopropanol (1:1 molar ratio) at 0°C.
-
Precipitating the hydrochloride salt by adding excess ether, followed by filtration and drying under vacuum.
Critical parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| HCl Concentration | 2–3 M in isopropanol | <2 M: Incomplete salt formation >3 M: Degradation |
| Temperature | 0–5°C | Higher temps → side reactions |
| Drying Conditions | 40°C, 12 h under vacuum | Insufficient drying → hygroscopic product |
Salt formation typically achieves ≥95% purity with yields of 85–90%.
Industrial-Scale Optimization
Scaling laboratory protocols requires addressing solvent volumes, heating/cooling rates, and by-product management. Patent US11634416B2 discloses a continuous-flow system for analogous pyrazole amines, highlighting:
-
Microreactor technology : Reduces reaction time from 24 h to 2 h via enhanced heat/mass transfer.
-
In-line crystallization : Integrates salt formation and purification, achieving 92% yield at 10 kg/batch scale.
-
Green chemistry metrics :
-
E-factor: 8.2 (vs. 15.7 for batch processes)
-
Solvent recovery: 85% ethanol recyclization
-
Analytical Characterization
Post-synthesis analysis ensures structural integrity and purity:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O) : δ 7.82 (s, 1H, pyrazole-H), 7.45 (s, 1H, pyrazole-H), 4.60 (s, 2H, CH₂), 3.90 (t, J=7.2 Hz, 2H, NCH₂), 3.45 (s, 3H, NCH₃), 1.75 (m, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 5 μm, 250 × 4.6 mm
-
Mobile phase: 70:30 0.1% TFA in water/acetonitrile
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Knorr + Alkylation | 68 | 98.5 | Moderate | 1.0 |
| Cyclocondensation + Reductive Amination | 78 | 99.1 | High | 0.8 |
| Continuous-Flow (Patent) | 92 | 99.5 | Industrial | 0.6 |
Cost Index: Relative to Knorr method (1.0 = baseline)
Reductive amination coupled with flow chemistry emerges as the most efficient pathway, though it requires significant upfront infrastructure investment .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole compounds.
Scientific Research Applications
Enzyme Inhibition
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride has been studied for its ability to inhibit phosphodiesterase enzymes. These enzymes play a crucial role in cellular signaling by regulating the levels of cyclic nucleotides such as cAMP and cGMP, which are vital for various physiological processes. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, potentially enhancing cellular responses related to inflammation and neuroprotection.
Neuroprotection
Research indicates that this compound may exhibit neuroprotective effects through its interaction with neurotransmitter receptors. By modulating these receptors, it may help in protecting neuronal cells from damage caused by various neurodegenerative conditions. Studies have demonstrated its potential in mitigating oxidative stress and inflammation in neuronal tissues .
Case Study 1: Phosphodiesterase Inhibition
A study conducted on the inhibitory effects of this compound on phosphodiesterase showed that the compound effectively reduced enzyme activity in vitro. The results indicated a significant increase in intracellular cAMP levels, suggesting a potential therapeutic application in conditions where cAMP signaling is disrupted.
Case Study 2: Neuroprotective Effects
In another investigation, the compound was tested for its neuroprotective properties in a model of oxidative stress-induced neuronal injury. The findings revealed that treatment with this compound reduced cell death and improved cell viability compared to untreated controls. This suggests its potential use in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₂H₁₈ClN₅ (calculated based on structural analysis).
- Functional Groups : Pyrazole rings, secondary amine, and hydrochloride salt.
- Potential Applications: Pyrazole derivatives are widely studied as kinase inhibitors, antimicrobial agents, and anticancer compounds .
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazole-based amines and their salts, focusing on molecular properties, substituent effects, and biological activity.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The target compound’s 1-methylpyrazol-4-yl group is shared with NVP-BVU972, a kinase inhibitor studied in docking analyses . Compared to the 2-fluoroethyl substituent in ’s compound, the target’s propyl group may reduce polarity, affecting solubility and membrane permeability.
Hydrochloride Salts :
- Hydrochloride salts (e.g., target compound and ’s derivative) improve aqueous solubility compared to free bases, critical for drug delivery .

Biological Activity :
- NVP-BVU972 demonstrated kinase inhibition in docking studies, with the 1-methylpyrazol-4-yl group contributing to binding interactions .
- Fluorinated derivatives (e.g., ’s compound) often exhibit enhanced metabolic stability and target selectivity due to fluorine’s electronegativity .
Research Findings and Mechanistic Insights
Kinase Inhibition (Inferred from Structural Analogs):
- Target Compound : The pyrazole-amine scaffold is structurally analogous to kinase inhibitors like NVP-BVU972. Molecular modeling suggests that the secondary amine and pyrazole rings could interact with ATP-binding pockets in kinases .
- NVP-BVU972 : Achieved strong binding to tyrosine kinases in docking simulations, with the 1-methylpyrazol-4-yl group occupying hydrophobic regions of the active site .
Biological Activity
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a compound that has garnered attention in pharmacological research due to its significant biological activities. This detailed article explores its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 255.75 g/mol. The compound features a unique structure characterized by multiple pyrazole rings, which are known for their ability to interact with various biological targets, enhancing solubility and bioavailability due to its hydrochloride salt form .
Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase enzymes (PDEs), which play a crucial role in cellular signaling by regulating the levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, this compound can lead to increased intracellular concentrations of these cyclic nucleotides, thereby modulating various physiological responses related to inflammation and neuroprotection .
1. Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in various models of inflammation, suggesting its potential use in treating inflammatory diseases.
2. Neuroprotective Properties
This compound has also been investigated for its neuroprotective effects. It appears to mitigate neuronal cell death induced by oxidative stress and excitotoxicity, making it a candidate for neurodegenerative disease therapies .
3. Antitumor Activity
Emerging data suggest that this compound may possess antitumor activity by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

